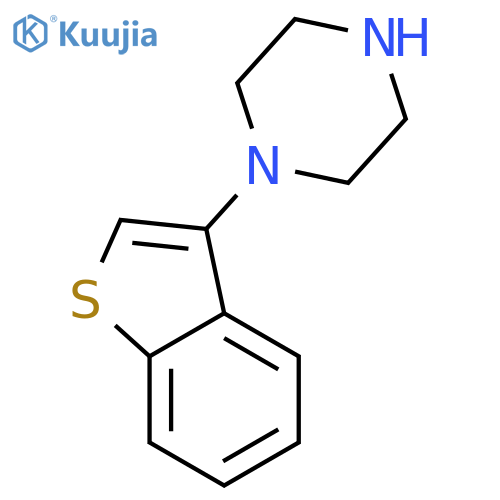

Cas no 131540-81-3 (1-(1-benzothiophen-3-yl)piperazine)

1-(1-benzothiophen-3-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-benzo[b]thien-3-ylPiperazine

- 1-(1-benzothiophen-3-yl)piperazine

- SCHEMBL7815883

- DA-12406

- MBFFEYZLTXREPK-UHFFFAOYSA-N

- EN300-1853205

- 1-(Benzothiophen-3-yl)piperazine

- 131540-81-3

-

- インチ: InChI=1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2

- InChIKey: MBFFEYZLTXREPK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.08776963Da

- どういたいしつりょう: 218.08776963Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 43.5Ų

1-(1-benzothiophen-3-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853205-10.0g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 10g |

$6390.0 | 2023-05-26 | ||

| Enamine | EN300-1853205-1.0g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 1g |

$1485.0 | 2023-05-26 | ||

| Enamine | EN300-1853205-2.5g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-1g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-5g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-10g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-0.25g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-0.05g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-0.1g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1853205-5.0g |

1-(1-benzothiophen-3-yl)piperazine |

131540-81-3 | 5g |

$4309.0 | 2023-05-26 |

1-(1-benzothiophen-3-yl)piperazine 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

1-(1-benzothiophen-3-yl)piperazineに関する追加情報

Comprehensive Overview of 1-(1-Benzothiophen-3-yl)piperazine (CAS No. 131540-81-3): Properties, Applications, and Research Insights

1-(1-Benzothiophen-3-yl)piperazine (CAS No. 131540-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This heterocyclic compound combines a benzothiophene core with a piperazine moiety, making it a subject of interest for drug discovery and material science. Researchers often explore its derivatives for their bioactive properties, particularly in modulating neurotransmitter systems.

The compound's molecular formula, C12H14N2S, reflects its aromatic and heterocyclic nature, which contributes to its stability and reactivity. Recent studies highlight its role as a precursor in synthesizing central nervous system (CNS) targeting agents, aligning with growing public interest in neuropharmacology and mental health therapeutics. Searches for terms like "piperazine derivatives in medicine" or "benzothiophene-based drug design" have surged, reflecting its relevance in modern research.

From a synthetic chemistry perspective, 1-(1-Benzothiophen-3-yl)piperazine offers versatility. Its electron-rich structure enables participation in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are frequently discussed in academic forums. Laboratories focusing on high-throughput screening often include this compound in libraries due to its scaffold's potential for structure-activity relationship (SAR) studies.

Environmental and safety profiles of CAS No. 131540-81-3 are also critical discussion points. While not classified as hazardous under standard guidelines, proper handling protocols are emphasized in material safety data sheets (MSDS). The compound's low volatility and moderate solubility in organic solvents like DMSO or ethanol make it suitable for controlled laboratory environments. Queries such as "safe handling of piperazine derivatives" or "benzothiophene stability" are common among industrial chemists.

In the context of green chemistry, researchers are investigating sustainable synthetic routes for 1-(1-Benzothiophen-3-yl)piperazine. Catalytic methods using biodegradable reagents or microwave-assisted synthesis are emerging trends, addressing the demand for eco-friendly processes. This aligns with global searches for "green synthesis of heterocycles" and "catalytic C-N bond formation," showcasing the compound's intersection with contemporary sustainability goals.

Analytical characterization techniques for 131540-81-3 typically involve NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch consistency, a priority for quality-conscious manufacturers. Discussions around "HPLC method development for benzothiophenes" or "NMR spectral interpretation of piperazines" frequently appear in analytical chemistry communities.

Market trends indicate rising demand for high-purity 1-(1-Benzothiophen-3-yl)piperazine, driven by pharmaceutical outsourcing and academic collaborations. Suppliers emphasizing GMP-compliant synthesis or custom synthesis services for this compound are increasingly visible in B2B platforms, responding to queries like "reliable CAS 131540-81-3 suppliers."

Future research directions may explore the compound's potential in optoelectronic materials, given the benzothiophene unit's conjugated system. Such applications could bridge gaps between organic chemistry and materials science, a crossover topic gaining traction in interdisciplinary searches.

131540-81-3 (1-(1-benzothiophen-3-yl)piperazine) 関連製品

- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)

- 1698756-77-2(1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)

- 335193-70-9(BDP R6G NHS ester)